molecular formula C24H28ClN3O B1254675 4-(7-Chloro-4-aminoquinolyl)-2-diethylaminomethyl-5,6,7,8-tetrahydro-1-naphthol CAS No. 37025-38-0

4-(7-Chloro-4-aminoquinolyl)-2-diethylaminomethyl-5,6,7,8-tetrahydro-1-naphthol

Cat. No.: B1254675
CAS No.: 37025-38-0
M. Wt: 409.9 g/mol
InChI Key: QDGVJOFJALCIQY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(7-Chloro-4-aminoquinolyl)-2-diethylaminomethyl-5,6,7,8-tetrahydro-1-naphthol, also known as this compound, is a useful research compound. Its molecular formula is C24H28ClN3O and its molecular weight is 409.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

37025-38-0

Molecular Formula

C24H28ClN3O

Molecular Weight

409.9 g/mol

IUPAC Name

4-[(7-chloroquinolin-4-yl)amino]-2-(diethylaminomethyl)-5,6,7,8-tetrahydronaphthalen-1-ol

InChI

InChI=1S/C24H28ClN3O/c1-3-28(4-2)15-16-13-23(18-7-5-6-8-19(18)24(16)29)27-21-11-12-26-22-14-17(25)9-10-20(21)22/h9-14,29H,3-8,15H2,1-2H3,(H,26,27)

InChI Key

QDGVJOFJALCIQY-UHFFFAOYSA-N

SMILES

CCN(CC)CC1=CC(=C2CCCCC2=C1O)NC3=C4C=CC(=CC4=NC=C3)Cl

Canonical SMILES

CCN(CC)CC1=CC(=C2CCCCC2=C1O)NC3=C4C=CC(=CC4=NC=C3)Cl

Key on ui other cas no.

37025-38-0

Synonyms

4-(7-chloro-4-aminoquinolyl)-2-diethylaminomethyl- 5,6,7,8-tetrahydro-1-naphthol

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of 2 g of 2-diethylaminomethyl-4-acetamino-5,6,7,8-tetrahydro-I-naphthol, and 50 ml of concentrated hydrochloric acid in 200 ml of absolute ethanol was refluxed for 12 hours. Thereafter the solvent was distilled and the residue treated with ammonium hydroxide then extracted with ether. The etherial extract was washed with water and dried over magnesium sulphate. Then the ether was distilled to reside the amine. From this residual amine 6 g was mixed with 4 g of 4,7-dihchloroquinoline and few drops of conc. HCl in 50 ml of absolute ethanol and refluxed for 12 hours. Thereafter, the reaction mixture was cooled and diluted with water to double its volume then poured over a cold solution of ammonia. The formed precipitate was collected and washed with water. After drying, it weighed 9.2 g (90 % yield) of 4-(7-chloro-4-quinolylamino)-2-diethylaminomethyl-5,6,7,8-tetrahydro-I-naphthol (III). After recrystallization, it melted at 215°-217°C.
Name
2-diethylaminomethyl-4-acetamino-5,6,7,8-tetrahydro-I-naphthol
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.